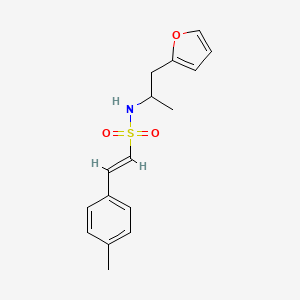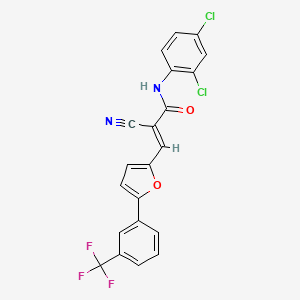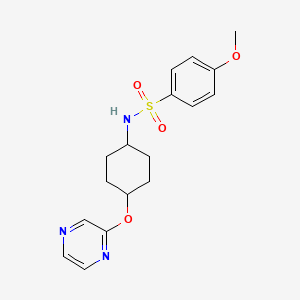
4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a chemical compound with the molecular formula C17H21N3O4S1. It has a molecular weight of 363.431. This compound is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H21N3O4S1. This formula indicates that the molecule is composed of 17 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, given its structure, it’s likely that it could participate in a variety of organic reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. However, these properties can be inferred from its molecular structure and include factors such as polarity, solubility, and stability.
Scientific Research Applications
Cytotoxicity and Tumor Specificity
Several studies have synthesized and tested compounds structurally similar to 4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide, examining their cytotoxic activities and tumor specificity. For instance, sulfonamides with substituted benzaldehydes, including methoxy groups, were investigated for their potential as carbonic anhydrase inhibitors and for cytotoxic activities against tumor cells. Some of these compounds exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies (H. Gul et al., 2016).
Anti-hyperalgesic and Anti-edematogenic Effects
Compounds derived from similar synthesis processes have shown significant anti-hyperalgesic and anti-edematogenic effects in pathological pain models in mice, without causing locomotive disorders. This suggests their potential application in treating arthritic pain, comparable to Celecoxib, a well-known anti-inflammatory drug (M. M. Lobo et al., 2015).
Anticancer Potential
Research into specific derivatives, such as those involving molecular docking studies, has highlighted their potential as anti-breast cancer agents. These studies provide insights into the molecular interactions and efficacy of these compounds against cancer cell lines, pointing towards their potential development as anticancer drugs (Eka Marisa Putri et al., 2021).
Photodynamic Therapy Application
The synthesis and characterization of new compounds with benzenesulfonamide groups have been explored for their photophysical and photochemical properties, making them suitable for photodynamic therapy applications. This includes their use as photosensitizers for the treatment of cancer, leveraging their fluorescence properties and high singlet oxygen quantum yield (M. Pişkin et al., 2020).
COX-2 Inhibition and Anti-inflammatory Activity
Studies also include the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties for their cyclooxygenase-2 (COX-2) inhibitory activities. These compounds have shown potential in vitro and in vivo for anti-inflammatory activity, suggesting a pathway for the development of new COX-2 specific inhibitors (M. Pal et al., 2003).
Safety And Hazards
This compound is not intended for human or veterinary use1. Therefore, it should be handled with care, following appropriate safety protocols for research chemicals.
Future Directions
The future directions for this compound are not specified in the search results. However, given its complex structure, it could potentially be used in various areas of research, including drug development and the investigation of biological pathways2.
properties
IUPAC Name |
4-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-6-8-16(9-7-14)25(21,22)20-13-2-4-15(5-3-13)24-17-12-18-10-11-19-17/h6-13,15,20H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCZLVQLNTZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

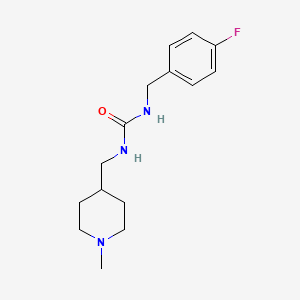
![N-(2-chloro-4-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2667018.png)
![Tert-butyl 4-fluoro-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2667019.png)
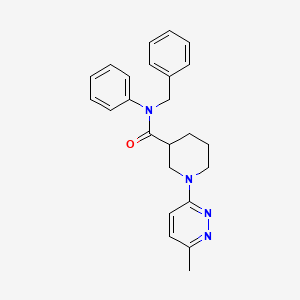
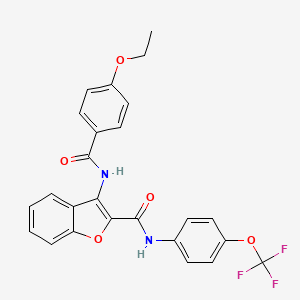
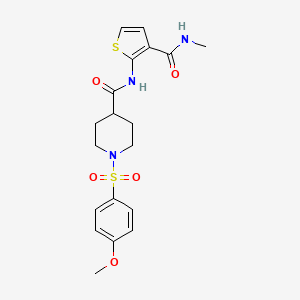
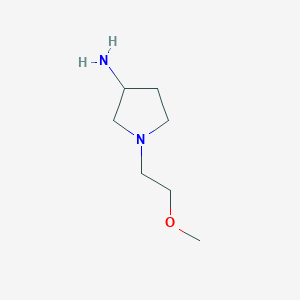
![4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide](/img/structure/B2667028.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2667029.png)
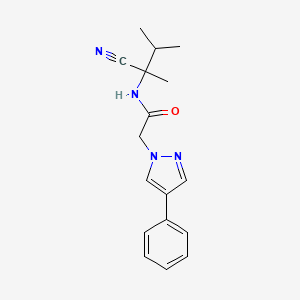
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2667032.png)
![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2667033.png)
